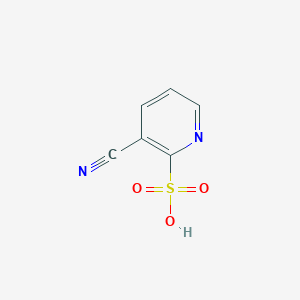![molecular formula C13H18N4 B13950662 3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13950662.png)
3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine is a heterocyclic compound that contains both piperidine and triazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial for the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or triazine rings .
Applications De Recherche Scientifique
3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds such as piperidin-4-ol and piperidin-4-one share structural similarities with 3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine.
Triazine Derivatives: Compounds like 1,3,5-triazine and 1,2,4-triazine also share structural features with the triazine moiety of the compound
Uniqueness
The uniqueness of this compound lies in its combined piperidine and triazine structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H18N4 |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
3-(piperidin-4-ylmethyl)-4H-1,2,3-benzotriazine |
InChI |
InChI=1S/C13H18N4/c1-2-4-13-12(3-1)10-17(16-15-13)9-11-5-7-14-8-6-11/h1-4,11,14H,5-10H2 |
Clé InChI |
JGSSPTMCXVEKMQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CN2CC3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13950663.png)


